molecular formula C12H10ClN3O3 B2545610 N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-82-6

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2545610
CAS No.: 338774-82-6
M. Wt: 279.68
InChI Key: GNHNJMHIQXYOPG-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative featuring a 2-chlorophenyl carboxamide substituent and a hydroxyl group at the 6-position of the pyrimidine ring.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNMPBXBRDTISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with urea under acidic conditions to form the intermediate 2-chlorophenylurea. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the hydroxy and chlorophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrimidinecarboxamide Derivatives

Compound Name Substituent on Aryl Group Molecular Formula Key Features
N-(2-Chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide 2-Chlorophenyl C₁₂H₁₀ClN₃O₃ Electron-withdrawing Cl at ortho position; moderate polarity
N-(2,4-Dichlorophenyl)- variant (CAS 861212-22-8) 2,4-Dichlorophenyl C₁₂H₉Cl₂N₃O₃ Increased electronegativity; potential for enhanced stability
N-(2,6-Diethylphenyl)- variant (CAS 2409-26-9) 2,6-Diethylphenyl C₁₆H₁₉N₃O₃ Bulky alkyl groups; higher lipophilicity
N-(3,4-Dimethylphenyl)- variant (CAS 861208-55-1) 3,4-Dimethylphenyl C₁₄H₁₅N₃O₃ Electron-donating methyl groups; improved organic solubility
N-(3-Trifluoromethylphenyl)- variant (CAS 861208-47-1) 3-Trifluoromethylphenyl C₁₃H₁₀F₃N₃O₃ Strong electron-withdrawing CF₃ group; altered electronic environment

Electronic and Steric Effects

  • Chlorine Substitution: The 2-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may polarize the carboxamide bond and influence resonance stabilization.
  • Alkyl vs. Aryl Substituents: The 2,6-diethylphenyl derivative (CAS 2409-26-9) demonstrates how bulky alkyl groups increase steric hindrance, which could reduce crystallization efficiency or intermolecular interactions. This contrasts with the 3,4-dimethylphenyl analog (CAS 861208-55-1), where methyl groups enhance solubility in nonpolar solvents without significant steric disruption .
  • Trifluoromethyl Group : The 3-trifluoromethylphenyl variant (CAS 861208-47-1) introduces strong inductive effects, likely increasing acidity of the hydroxyl group and altering hydrogen-bonding capabilities .

Crystallographic and Spectroscopic Insights

Evidence from related N-(substituted phenyl)amides () highlights that substituents influence bond lengths and angles. For example:

  • C(S)-C(O) Bond Length : In N-(2-chlorophenyl)amides, the C(S)-C(O) bond length is sensitive to side-chain substitution, with aryl groups slightly elongating the bond compared to alkyl substituents. This may affect the planarity of the pyrimidine-carboxamide system .
  • 35Cl NQR Frequencies : Chlorine substitution patterns (e.g., 2-chloro vs. 2,6-dichloro) alter 35Cl NQR frequencies due to changes in electron density. Alkyl side chains lower frequencies, while aryl groups raise them, suggesting that the target compound’s 2-chlorophenyl group may exhibit intermediate resonance characteristics compared to dichlorinated analogs .

Biological Activity

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C12H10ClN3O3C_{12}H_{10}ClN_3O_3. Its structural features include a pyrimidine ring, which is known for its involvement in various biological functions and therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound.

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in Hep3B liver cancer cells, with IC50 values indicating strong activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism of Action
N-(2-chlorophenyl)-6-hydroxy...Hep3B10.5Induction of G2-M phase arrest
DoxorubicinHep3B7.4DNA intercalation

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in various models of inflammation.

  • Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Case Study 1: Hepatocellular Carcinoma

A study evaluated the effect of this compound on Hep3B liver cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. These findings suggest its potential as a therapeutic agent for hepatocellular carcinoma .

Case Study 2: Inflammatory Bowel Disease

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammatory bowel disease (IBD). Treatment with the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing IBD .

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